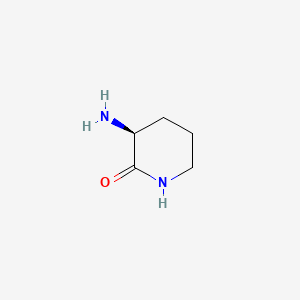

(S)-3-Aminopiperidine-2-one

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-3-aminopiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCMTCQQDULIFE-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C(=O)NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34294-79-6 | |

| Record name | (3S)-3-aminopiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Aminopiperidine-2-one: A Chiral Scaffold in Modern Drug Discovery

Abstract

(S)-3-Aminopiperidine-2-one is a pivotal chiral building block in medicinal chemistry, recognized for its constrained cyclic structure that frequently serves as a rigid scaffold or a β-turn mimetic in peptidomimetic design. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, stereoselective synthesis, and analytical characterization. Furthermore, it explores its critical applications in drug development, highlighting its incorporation into bioactive molecules such as calcitonin gene-related peptide (CGRP) receptor antagonists. Detailed experimental protocols and safety considerations are presented to support researchers and drug development professionals in leveraging this versatile molecule.

Introduction

This compound, a delta-lactam bearing a chiral center at the C3 position, has emerged as a molecule of significant interest for the pharmaceutical industry.[1] Its rigidified structure, conferred by the piperidinone ring, makes it an excellent scaffold for presenting pharmacophoric elements in a well-defined spatial orientation. This conformational constraint is particularly valuable in designing molecules that mimic or disrupt protein-protein interactions, which are often mediated by secondary structures like β-turns.[2][3][4] The presence of both a primary amine and a secondary amide within the structure provides two versatile points for chemical modification, allowing for its incorporation into a diverse range of molecular architectures. This guide aims to be a definitive resource, consolidating the core chemical and application-based knowledge of this important synthetic intermediate.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of a six-membered piperidine ring containing a ketone at the 2-position (a lactam) and an amino group at the 3-position with (S)-stereochemistry.

Molecular Formula: C₅H₁₀N₂O[5][6]

Molecular Weight: 114.15 g/mol [1]

The molecule's properties are significantly influenced by the presence of hydrogen bond donors (-NH₂, -NH) and acceptors (C=O). This leads to its solid physical state at room temperature and moderate solubility in polar solvents.[6] Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-aminopiperidin-2-one | [6] |

| CAS Number | 34294-79-6 | [5][7] |

| Molecular Formula | C₅H₁₀N₂O | [5] |

| Molecular Weight | 114.15 g/mol | [1][7] |

| Physical Form | White to off-white solid | [6][8] |

| Melting Point | 87°C (lit.) | [5][6] |

| Boiling Point | 307.5±35.0 °C (Predicted) | [6] |

| Solubility | Soluble in Methanol (Slightly), DMSO (Slightly), Chloroform (Slightly, Sonicated) | [6] |

| pKa (Strongest Basic) | 8.44 (Predicted) | [9] |

| InChI Key | YCCMTCQQDULIFE-BYPYZUCNSA-N | [10][7] |

| SMILES | N[C@H]1CCCNC1=O | [7] |

Stereoselective Synthesis

The enantiopurity of this compound is critical for its function in chiral drug molecules. Therefore, stereoselective synthesis is paramount. Several routes have been established, often starting from readily available chiral precursors like amino acids. A common and effective strategy involves the cyclization of a protected L-ornithine derivative.[11] An alternative chemoenzymatic approach starts from L-glutamic acid, highlighting the drive towards more sustainable and efficient manufacturing processes.[12][13]

Representative Synthetic Protocol: Cyclization of L-Ornithine

A robust method for preparing the hydrochloride salt of (S)-3-aminopiperidin-2-one involves the intramolecular cyclization of an L-ornithine ester.[11] This process leverages the natural chirality of the starting amino acid to set the stereocenter of the final product.

Step-by-Step Methodology: [11]

-

Esterification: L-ornithine hydrochloride (1.0 eq.) is suspended in anhydrous methanol. Trimethylchlorosilane (4.0 eq.) is added slowly, and the mixture is stirred at room temperature for 12 hours to form the methyl ester in situ.

-

Cyclization: The reaction is cooled to 0°C, and a 21% (w/w) solution of sodium ethoxide in ethanol (7.0 eq.) is added dropwise. The base promotes the deprotonation of the alpha-amino group, which then acts as a nucleophile, attacking the ester carbonyl to induce cyclization.

-

Workup and Neutralization: After stirring for 30 minutes at room temperature, the reaction is neutralized to pH 7 with 6N HCl.

-

Purification: The neutralized solution is filtered and concentrated under reduced pressure. The crude product is redissolved in isopropanol to precipitate inorganic salts, which are removed by filtration. The filtrate is concentrated, and the final product is purified by silica gel chromatography (eluent: 30% methanol/dichloromethane) to yield (S)-3-amino-2-piperidone hydrochloride as a hygroscopic solid.[11]

Synthetic Workflow Diagram

The following diagram illustrates the key transformations in the synthesis starting from L-ornithine.

Caption: Workflow for the synthesis of (S)-3-Aminopiperidin-2-one HCl.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of this compound requires a suite of analytical techniques. The expected spectroscopic data are outlined below.

| Technique | Expected Features |

| ¹H NMR | Signals for the diastereotopic protons of the piperidine ring (approx. 1.5-3.5 ppm). The C3 proton (methine) adjacent to the amine will be a distinct multiplet. The N-H protons (amide and amine) will appear as broad signals that can be exchanged with D₂O.[14] |

| ¹³C NMR | A signal for the lactam carbonyl carbon (C2) will be observed downfield (approx. 170-180 ppm). The chiral carbon (C3) will appear around 50-60 ppm. Other aliphatic carbons of the ring will be seen in the 20-40 ppm range.[14] |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (two bands, ~3300-3400 cm⁻¹) and the secondary amide (~3200 cm⁻¹). A strong C=O stretching band for the lactam will be prominent around 1650-1680 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 114 or 115, respectively, corresponding to the molecular formula C₅H₁₀N₂O. |

| Chiral HPLC | Analysis using a suitable chiral stationary phase is essential to determine the enantiomeric excess (e.e.) and confirm the stereochemical purity of the (S)-enantiomer. |

Applications in Medicinal Chemistry and Drug Development

The rigid, chiral nature of this compound makes it a highly valuable scaffold in modern drug design.

Role as a β-Turn Mimetic

In peptides and proteins, β-turns are crucial secondary structures that facilitate chain reversal and are often involved in molecular recognition events.[3][4] The constrained ring system of this compound can spatially orient substituents in a manner that mimics the i+1 and i+2 residues of a type II' β-turn.[2] This mimicry allows for the design of small-molecule drugs (peptidomimetics) that can interact with biological targets typically addressed by larger peptides, but with improved metabolic stability and oral bioavailability.

Incorporation into CGRP Receptor Antagonists

A prominent application of this scaffold is in the development of calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraine.[15] The piperidinone core serves as a central scaffold onto which other pharmacophoric groups are attached. The stereochemistry at the C3 position is often critical for achieving high-affinity binding to the receptor. A recent study detailed the invention of novel 3-aminopiperidin-2-one derivatives, where modifications to this core led to potent, orally bioavailable CGRP receptor antagonists.[15]

Logical Application Workflow

The diagram below outlines the logical process of utilizing this compound as a scaffold in a drug discovery program.

Caption: Drug discovery workflow using the (S)-3-aminopiperidin-2-one scaffold.

Safety and Handling

This compound and its salts require careful handling in a laboratory setting.

-

Hazard Identification: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[7] The hydrochloride salt may also cause respiratory irritation.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling the solid or its solutions.[17]

-

First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[5][6] If swallowed or in case of skin contact, follow standard laboratory safety protocols and seek medical attention.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Many suppliers recommend storage at -20°C for long-term stability.[8]

Conclusion

This compound stands out as a high-value chiral intermediate for the synthesis of complex pharmaceutical agents. Its utility as a conformationally restricted scaffold, particularly as a β-turn mimetic, provides a powerful tool for medicinal chemists. The well-established synthetic routes from chiral precursors like L-ornithine and L-glutamic acid ensure its accessibility. As drug discovery continues to tackle challenging targets like protein-protein interactions, the strategic application of rigid, chiral building blocks such as this compound will undoubtedly continue to grow, paving the way for the invention of novel therapeutics.

References

- This compound - ChemBK. (2024-04-09). [Link]

- (3S)-3-aminopiperidin-2-one - ChemBK. (2024-04-09). [Link]

- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - NIH. [Link]

- Oxazolopiperidin-2-ones as type II' beta-turn mimetics: synthesis and conformational analysis - PubMed. (2000-10-20). [Link]

- Showing Compound 3-Amino-2-piperidone (FDB021949) - FooDB. (2011-09-21). [Link]

- 3-Amino-2-piperidone | C5H10N2O - PubChem. [Link]

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. [Link]

- 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 - PubChem. [Link]

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchG

- Showing metabocard for 3-Amino-2-piperidone (HMDB0000323)

- Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed. (2024-11-01). [Link]

- Efficient Synthesis of (S)

- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing). (2020-06-02). [Link]

- (PDF) (S)

- View of Facile Synthesis of 3-amino substituted piperidines

- Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC - PubMed Central. [Link]

- Mimicry of beta II'-turns of proteins in cyclic pentapeptides with one and without D-amino acids - PubMed. (1999-02). [Link]

- Protein Β-Turn Mimetics II: Design, Synthesis, and Evaluation in the Cyclic Peptide Gramicidin S - AMiner. [Link]

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024-03-24). [Link]

Sources

- 1. 3-Amino-2-piperidone | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxazolopiperidin-2-ones as type II' beta-turn mimetics: synthesis and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]

- 4. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. This compound AldrichCPR 34294-79-6 [sigmaaldrich.com]

- 8. 3-Aminopiperidin-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. Showing Compound 3-Amino-2-piperidone (FDB021949) - FooDB [foodb.ca]

- 10. (S)-3-Aminopiperidin-2-one | CymitQuimica [cymitquimica.com]

- 11. (S)-3-aminopiperidin-2-one Hydrochloride | 42538-31-8 [chemicalbook.com]

- 12. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. (S)-3-aminopiperidin-2-one 95% | CAS: 34294-79-6 | AChemBlock [achemblock.com]

An In-depth Technical Guide to (S)-3-Aminopiperidine-2-one: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of (S)-3-aminopiperidine-2-one, a pivotal chiral building block in pharmaceutical chemistry. We will explore its fundamental physicochemical properties, delve into its stereoselective synthesis, analyze its chemical reactivity, and highlight its significant applications in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and synthesis.

Introduction: The Significance of a Chiral Lactam

This compound, a chiral cyclic β-amino acid derivative, has emerged as a high-value intermediate in medicinal chemistry. Its rigid piperidone scaffold, combined with a stereodefined primary amine at the C3 position, makes it an exceptionally versatile synthon for introducing conformational constraint and specific stereochemistry into bioactive molecules. This structural motif is frequently found in compounds targeting a range of biological pathways, from central nervous system disorders to metabolic diseases.[1] Its utility stems from its ability to act as a constrained surrogate for natural amino acids or as a core structure for building complex, three-dimensional pharmacophores. Understanding the synthesis and reactivity of this molecule is therefore critical for leveraging its full potential in drug design and development.

Physicochemical & Structural Data

A precise understanding of a molecule's properties is the foundation of its application. The key data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 34294-79-6 | [2][3][4][5] |

| Molecular Formula | C₅H₁₀N₂O | [2][3][5] |

| Molecular Weight | 114.15 g/mol | [2][3][5] |

| Appearance | Light orange to yellow/green powder or crystal | [2] |

| Melting Point | 87 °C (lit.) | [2] |

| Purity | Typically ≥97% | [5][6] |

| Optical Rotation | [α]²⁰/D = -16° to -12° (c=0.5 in CHCl₃) | [2] |

| Storage Conditions | Store at ≤ -10 °C to -20 °C | [2] |

| Synonyms | (S)-(-)-3-Amino-2-piperidone, (3S)-3-aminopiperidin-2-one | [2][4] |

Stereoselective Synthesis: From Amino Acid to Chiral Lactam

The primary challenge and key to the utility of this compound is the control of its absolute stereochemistry. The most robust and scalable synthetic routes leverage the chiral pool, starting from the naturally occurring amino acid L-ornithine, which possesses the required (S)-stereocenter.

Causality of the Synthetic Strategy

The logic of this synthetic pathway is to preserve the existing stereocenter of the starting material throughout the transformation. L-ornithine provides the carbon backbone and the C3 amine with the correct (S)-configuration. The core chemical transformations involve:

-

Esterification: The carboxylic acid of L-ornithine must be converted to an ester to prevent self-polymerization and facilitate the subsequent cyclization.

-

Lactamization: An intramolecular cyclization between the δ-amino group and the newly formed methyl ester generates the desired six-membered piperidin-2-one ring.

This approach is highly efficient as it avoids complex asymmetric catalysis or chiral resolution steps, which are often costly and reduce overall yield.[7][8]

Synthetic Workflow Diagram

The following diagram illustrates the validated synthetic pathway from L-Ornithine hydrochloride to the target molecule.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis from L-Ornithine

This protocol is a representative method adapted from established process chemistry literature.[7][8]

Step 1: Esterification of L-Ornithine

-

Setup: To a jacketed glass reactor inerted with nitrogen, add methanol (10 volumes relative to L-ornithine). Cool the vessel to 0-5 °C using a circulator.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) or acetyl chloride (AcCl) (2.2 equivalents) dropwise to the methanol, ensuring the internal temperature does not exceed 15 °C. This in-situ formation of HCl is critical for catalyzing the esterification.

-

Reactant Addition: Add L-ornithine hydrochloride (1.0 equivalent) portion-wise to the acidic methanol solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 60-65 °C) and maintain for 16-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Isolation: Cool the mixture to room temperature and then further to 0-5 °C. The product, (S)-methyl 2,5-diaminopentanoate dihydrochloride, will precipitate. Collect the solid by filtration, wash with cold methyl tert-butyl ether (MTBE), and dry under vacuum.

Step 2: Intramolecular Cyclization (Lactamization)

-

Setup: To a separate inerted reactor, add methanol (8 volumes). Cool to -10 °C.

-

Base Addition: Slowly add a solution of sodium methoxide (NaOMe) in methanol (2.5 equivalents) to the reactor.

-

Reactant Addition: Add the (S)-methyl 2,5-diaminopentanoate dihydrochloride from Step 1 to the cold NaOMe solution. The base neutralizes the hydrochloride salts and catalyzes the cyclization.

-

Reaction: Stir the mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by GC or LC-MS.

-

Workup & Isolation: a. Neutralize the reaction mixture with a calculated amount of aqueous HCl or by bubbling CO₂ gas. b. Filter the resulting sodium chloride salt. c. Concentrate the filtrate under reduced pressure to obtain the crude product. d. Purify the crude material by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield pure this compound.

Applications in Drug Discovery & Development

The unique structure of this compound makes it a valuable precursor in several therapeutic areas.

CGRP Receptor Antagonists for Migraine Treatment

A significant application is in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists. The piperidinone core serves as a rigid scaffold to correctly orient the pharmacophoric groups necessary for potent receptor binding. A novel series of 3-amino-piperidin-2-one-based CGRP antagonists has been developed, leading to potent and orally bioavailable drug candidates for the treatment of migraine.[9]

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

The (R)-enantiomer, (R)-3-aminopiperidine, is a well-known key intermediate for several DPP-IV inhibitors (gliptins) used in the treatment of type 2 diabetes. The synthesis of this intermediate often proceeds via the reduction of the corresponding (R)-3-aminopiperidin-2-one lactam.[8] While the (S)-enantiomer is not directly used in the final approved drugs, its chemistry and synthesis are directly analogous and crucial for the development of stereoisomeric probes and new chemical entities in the field.

Constrained Peptide Analogues

The compound is used to create peptide analogues with enhanced stability and defined secondary structures. By replacing a dipeptide unit with the rigid lactam scaffold, researchers can lock the peptide backbone into a specific conformation, which can lead to increased receptor affinity and improved metabolic stability. This has been applied in developing selective inhibitors for bacterial cysteine proteases.[10]

Analytical Characterization Workflow

Ensuring the chemical purity and, most importantly, the enantiomeric purity of the final product is a non-negotiable aspect of its use in a regulated environment.

Purity and Identity Verification Workflow

Caption: Analytical workflow for quality control.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

-

Column: Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OJ-3, or equivalent).

-

Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A typical starting condition is 90:10 (Hexane:IPA) + 0.1% DEA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

-

Analysis: Inject the sample. The two enantiomers, (S) and (R), will have different retention times. The enantiomeric excess is calculated using the peak areas: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100. A racemic standard should be run to confirm the peak identities.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its value is derived from its stereochemically defined and conformationally constrained structure. A thorough understanding of its synthesis, rooted in the chiral pool, and its reactivity allows medicinal chemists to rationally design and construct complex molecules with improved pharmacological properties. As the demand for structurally novel and potent therapeutics continues to grow, the strategic application of such chiral building blocks will remain a cornerstone of successful pharmaceutical research and development.

References

- ChemBK. (2024). This compound.

- ResearchGate. (2020). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.

- Krska, S. W., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development.

- Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

- Staas, D. D., et al. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

- Berggren, K., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry.

- ResearchGate. (2014). Synthesis of 4-Substituted-3-aminopiperidin-2-ones: Application to the Synthesis of a Conformationally Constrained Tetrapeptide N-Acetyl-Ser-Asp-Lys-Pro.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. scbt.com [scbt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 9. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of Chiral Aminopiperidones: A Technical Guide to a Privileged Scaffold in Drug Discovery

Abstract

The chiral aminopiperidone scaffold has emerged as a cornerstone in modern medicinal chemistry, underpinning the structure of numerous therapeutic agents. Its conformational rigidity and the precise spatial orientation of its substituents allow for high-affinity interactions with biological targets, making it a privileged structure in drug design. This technical guide provides a comprehensive exploration of the discovery and history of chiral aminopiperidones, tracing their evolution from early racemic syntheses to the sophisticated asymmetric and enzymatic methodologies that define the state-of-the-art. We will delve into the causality behind key experimental choices, provide detailed, field-proven protocols for seminal synthetic transformations, and illustrate the logical progression of this critical class of molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of the chemistry and application of chiral aminopiperidones.

Introduction: The Strategic Importance of the Chiral Aminopiperidone Core

The piperidine ring is a ubiquitous motif in natural products and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties.[1] The introduction of a chiral amino group at the 3-position transforms this simple heterocycle into a high-value chiral building block.[2][3][] The stereochemistry of the 3-aminopiperidine core is paramount, as it dictates the molecule's three-dimensional arrangement and its ability to engage in specific, high-affinity interactions with chiral biological targets like enzymes and receptors.[5][6][7] This precise molecular recognition is the foundation of modern drug action.

The significance of chiral 3-aminopiperidones was solidified with their incorporation into dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[8] Molecules like alogliptin feature a (R)-3-aminopiperidine core that is essential for their potent and selective inhibition of the DPP-4 enzyme.[8][9] The demand for enantiomerically pure (R)-3-aminopiperidine and its derivatives for such applications has been a major driving force behind the development of efficient and scalable asymmetric syntheses.[9]

This guide will navigate the historical landscape of aminopiperidone synthesis, charting the course from classical, often non-selective methods to the elegant and highly efficient catalytic asymmetric strategies employed today.

A Historical Perspective: From Racemates to Enantiopure Scaffolds

The journey to enantiomerically pure aminopiperidones began with foundational methods that, while groundbreaking for their time, lacked stereochemical control. These early approaches provided crucial access to the aminopiperidone scaffold, albeit as racemic mixtures that required arduous chiral resolution.[8]

Classical Synthetic Routes: The Foundation

Early synthetic efforts in the mid-20th century focused on establishing fundamental pathways to 3-aminopiperidine.[8] These classical methods, while historically significant, often involved harsh reaction conditions and produced racemic products.[8]

Key among these foundational methods were:

-

Hofmann and Curtius Rearrangements: These named reactions, applied to derivatives of piperidine-3-carboxylic acid (nipecotic acid), were among the first to be explored for the synthesis of 3-aminopiperidine.[8][9][10] These rearrangements, while effective in forming the crucial C-N bond, did not control the stereochemistry at the newly formed chiral center.

-

Reduction of 3-Aminopyridine: The catalytic hydrogenation of readily available 3-aminopyridine offered another direct, albeit non-stereoselective, route to the 3-aminopiperidine core.[8][10]

These early methods were instrumental in providing the initial quantities of 3-aminopiperidines for biological evaluation, which in turn spurred the demand for enantiomerically pure forms.

The Modern Era: The Rise of Asymmetric Synthesis

The increasing recognition of chirality's importance in drug efficacy and safety catalyzed a paradigm shift in the synthesis of aminopiperidones.[6][11] The focus moved from producing racemates to developing methods that could selectively generate a single desired enantiomer. This evolution can be broadly categorized into chiral pool synthesis, substrate- and auxiliary-controlled methods, and the highly efficient catalytic asymmetric syntheses.

Chiral Pool Synthesis: Leveraging Nature's Chirality

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials.[12] Amino acids like L-ornithine and L-lysine have served as valuable precursors for the synthesis of chiral 3-aminopiperidines.[10] This approach elegantly transfers the inherent chirality of the starting material to the final product.

Catalytic Asymmetric Synthesis: The Pinnacle of Efficiency

Catalytic asymmetric synthesis represents the forefront of modern organic chemistry, enabling the production of chiral molecules from achiral or prochiral starting materials with high efficiency and enantioselectivity.[13][14][15][16] This approach is highly sought after in industrial settings due to its atom economy and the ability to generate large quantities of the desired enantiomer.

Asymmetric hydrogenation of enamines or other unsaturated precursors using chiral metal catalysts is a powerful strategy for accessing chiral amines.[13] Chiral rhodium and ruthenium catalysts, for instance, have been successfully employed in the synthesis of a variety of chiral amines.[13]

The use of enzymes as chiral catalysts has revolutionized the synthesis of enantiomerically pure compounds.[8][9][10] Biocatalysis offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint.[10]

A notable example is the use of transaminases for the asymmetric synthesis of (R)-3-aminopiperidine derivatives from a prochiral piperidone.[5][17] This method directly installs the amino group with high enantiomeric excess.[5]

More recently, multi-enzyme cascades have been developed for the synthesis of protected 3-aminopiperidines.[8][10] A one-pot cascade utilizing a galactose oxidase (GOase) and an imine reductase (IRED) can convert amino alcohols derived from natural amino acids into enantiopure protected 3-aminopiperidines.[8][10] This streamlined approach avoids the isolation of potentially unstable intermediates and proceeds with high enantiopurity.[8]

Data Presentation: A Comparative Overview of Synthetic Methodologies

| Methodology | Starting Material | Key Reagents/Catalyst | Stereocontrol | Advantages | Disadvantages | Reference(s) |

| Hofmann Rearrangement | N-Boc-nipecotamide | Sodium hypobromite | None (Racemic) | Established, straightforward | Harsh conditions, racemic product | [9][10] |

| Reduction of 3-Aminopyridine | 3-Aminopyridine | H₂, Catalyst (e.g., PtO₂) | None (Racemic) | Readily available starting material | Harsh conditions, racemic product | [8][10] |

| Enzymatic Transamination | 1-Boc-3-piperidone | ω-Transaminase | High (e.g., >99% ee) | High enantioselectivity, green | Requires specific enzyme | [5][17] |

| Enzymatic Cascade | N-Cbz-protected L-ornithinol | GOase, IRED | High (enantiopure) | One-pot, green, high enantiopurity | Enzyme availability and stability | [8][10] |

| Asymmetric Reductive Heck Reaction | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acids | Rh-catalyst, chiral ligand | High (e.g., up to 92% ee) | Broad substrate scope | Requires multi-step sequence | [18] |

Experimental Protocols: A Practical Guide

Protocol 1: Racemic Synthesis of N-Boc-3-aminopiperidine via Hofmann Rearrangement

This protocol describes a classical Hofmann rearrangement to produce racemic N-Boc-3-aminopiperidine.[9]

Materials:

-

N-Boc-nipecotamide

-

Sodium hydroxide

-

Bromine

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve N-Boc-nipecotamide in a solution of sodium hydroxide in water at 0°C.

-

Slowly add a solution of bromine in sodium hydroxide to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield racemic N-Boc-3-aminopiperidine.

Protocol 2: Enzymatic Cascade Synthesis of a Chiral 3-Aminopiperidine Derivative

This protocol outlines a one-pot, two-enzyme cascade for the stereoselective synthesis of a chiral 3-aminopiperidine derivative.[8][9][10]

Materials:

-

N-Cbz-protected L-ornithinol

-

Galactose oxidase (GOase) variant

-

Imine reductase (IRED)

-

Catalase

-

NADP⁺

-

Glucose

-

Glucose dehydrogenase

-

Sodium phosphate buffer (pH 7.5)

-

Ethyl acetate

Procedure:

-

In a suitable reaction vessel, prepare a solution of sodium phosphate buffer.

-

Add N-Cbz-protected L-ornithinol to the buffer.

-

Add catalase, NADP⁺, glucose, and glucose dehydrogenase.

-

Initiate the reaction by adding the GOase variant and the IRED.

-

Incubate the reaction mixture at 30°C with shaking for 24 hours.

-

Monitor the reaction progress by GC-FID or LC-MS.

-

Upon completion, quench the reaction and extract the product with ethyl acetate.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Visualizations: Mapping the Synthetic Landscape

Diagram 1: Evolution of 3-Aminopiperidine Synthesis

Caption: Evolution from classical racemic to modern asymmetric syntheses of 3-aminopiperidine.

Diagram 2: Workflow for Enzymatic Cascade Synthesis

Caption: One-pot, two-enzyme cascade for chiral 3-aminopiperidine synthesis.

Conclusion: The Enduring Legacy and Future Directions

The history of chiral aminopiperidones is a testament to the relentless pursuit of stereochemical control in organic synthesis. From its origins in classical, non-selective reactions to the highly sophisticated enzymatic and catalytic asymmetric methods of today, the evolution of aminopiperidone synthesis has been driven by the demands of medicinal chemistry and drug development. The ability to efficiently and selectively produce enantiomerically pure aminopiperidones has been a pivotal achievement, enabling the creation of safer and more effective medicines.

Looking ahead, the field will continue to be shaped by the principles of green chemistry, with an increasing emphasis on biocatalysis and flow chemistry to further enhance the efficiency and sustainability of these synthetic processes. The development of novel chiral catalysts and engineered enzymes will undoubtedly unlock new and even more powerful methods for constructing this privileged scaffold, ensuring that chiral aminopiperidones remain at the forefront of drug discovery for years to come.

References

- The Ascendance of 3-Aminopiperidines: From Discovery to Keystone of Modern Pharmaceuticals. Benchchem.

- Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. DOI: 10.1039/D0CC02976A.

- Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. (n.d.).

- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications.

- Amat, M., Llor, N., Hidalgo, J., Escolano, C., & Bosch, J. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 68(5), 1919–1928. DOI: 10.1021/jo0266083.

- Amat, M., Llor, N., Hidalgo, J., Escolano, C., & Bosch, J. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. Journal of Organic Chemistry, 68(5), 1919-28. DOI: 10.1021/jo0266083.

- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (n.d.). National Institutes of Health.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.

- An asymmetric synthesis method for (R)-3-amino piperidine derivatives. (n.d.). SciSpace.

- Synthesis of 4-piperidones. (n.d.). Organic Chemistry Portal.

- The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine. (n.d.). Benchchem.

- Piperidones: from alkaloids to pseudopeptides. (n.d.). SciSpace.

- The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. (2025).

- Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. (2015). PMC - NIH.

- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC - NIH.

- Recent advances in catalytic asymmetric synthesis. (2024). Frontiers.

- Synthesis of 1-aminopiperidine. (n.d.). Google Patents.

- Chiral Building Blocks. (n.d.). Buchler GmbH.

- The Genesis of a Hindered Amine: A Technical History of 2,2,6,6-Tetramethylpiperidine. (n.d.). Benchchem.

- Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). PMC - NIH.

- General Approach to Enantiopure 1-Aminopyrrolizidines: Application to the Asymmetric Synthesis of the Loline Alkaloids. (2023). PMC - NIH.

- One-pot Catalytic Asymmetric Synthesis of Pyranones. (n.d.). PMC - NIH.

- The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue Chemistry.

- Asymmetric synthesis of piperidines and octahydroindolizines using a one-pot ring-closure/ N-debenzylation procedure. (2025). ResearchGate.

- The significance of chirality in contemporary drug discovery-a mini review. (2024). PubMed Central.

- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.).

- Piperidine Synthesis. (2025). DTIC.

- Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. (2007). PubMed.

- Chirality timeline. (n.d.). Wikipedia.

- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (n.d.). MDPI.

- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.).

- Chiral switches versus de novo enantiomerically pure compounds. (n.d.).

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chirality timeline - Wikipedia [en.wikipedia.org]

- 8. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 13. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 15. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]

- 16. renyi.hu [renyi.hu]

- 17. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of (S)-3-Aminopiperidine-2-one

Abstract

(S)-3-Aminopiperidine-2-one is a chiral cyclic amino acid derivative and a key building block in medicinal chemistry. Its utility in drug development is intrinsically linked to its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of these critical parameters. While extensive empirical data for this specific molecule is not widely published, this document synthesizes information from structurally related compounds and established chemical principles to offer a robust framework for its handling, analysis, and formulation. We present predicted solubility profiles, discuss potential degradation pathways, and provide detailed, field-proven protocols for the experimental determination of these properties, grounded in authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Introduction and Physicochemical Profile

This compound, a delta-lactam, possesses both a primary amine and a cyclic amide (lactam) functional group. This unique combination of a hydrophilic amino group and a polar lactam ring dictates its chemical behavior. Understanding its fundamental properties is the first step in its effective application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (3S)-3-aminopiperidin-2-one | - |

| Synonyms | (S)-(-)-3-Amino-2-piperidone | [1] |

| CAS Number | 34294-79-6 | [2] |

| Molecular Formula | C₅H₁₀N₂O | [1][3] |

| Molecular Weight | 114.15 g/mol | [2][3] |

| Appearance | White to light orange crystalline solid/powder | [1][4] |

| Melting Point | ~87 °C | [3][4] |

| Predicted Water Solubility | 444 g/L (High) | [5] |

| Predicted logP | -1.3 | [5] |

Note: Some properties are predicted and should be confirmed experimentally.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a key parameter in process chemistry and formulation development. The presence of the primary amine and the lactam carbonyl group in this compound suggests a strong potential for hydrogen bonding, leading to significant aqueous solubility.[5]

Aqueous Solubility

The primary amine (predicted pKa ~8.4) means that the aqueous solubility of this compound will be highly pH-dependent.[5] In acidic to neutral solutions, the amine will be protonated, forming a highly water-soluble ammonium salt. At higher pH, the free base is more prevalent, which may exhibit lower, but still significant, aqueous solubility due to the polarity of the lactam ring.

Solubility in Organic Solvents

The principle of "like dissolves like" provides a basis for estimating solubility in organic solvents. The molecule's polarity suggests good solubility in polar protic and aprotic solvents.

Table 2: Estimated Solubility of this compound at Ambient Temperature

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water (pH < 7) | Freely Soluble | Protonation of the amine leads to salt formation.[6] |

| Methanol | Soluble | Capable of hydrogen bonding with both the amine and lactam.[7] | |

| Ethanol | Soluble | Similar to methanol, acts as a good hydrogen bond donor/acceptor.[7] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity effectively solvates the polar functional groups. |

| Acetonitrile | Slightly Soluble | Lower polarity compared to DMSO, offering moderate solvation. | |

| Nonpolar | Dichloromethane (DCM) | Sparingly Soluble | Limited ability to interact with the polar functional groups. |

| Toluene | Insoluble | Nonpolar nature provides poor solvation for the polar molecule. | |

| Hexanes | Insoluble | Lacks any significant interaction with the solute.[8] |

Disclaimer: The solubility data in Table 2 is illustrative and based on chemical principles. Experimental verification using the protocol in Section 4.1 is strongly recommended.

Stability Profile

Assessing the stability of a drug substance is mandated by regulatory bodies to ensure its quality, safety, and efficacy over its shelf life.[9][10] Forced degradation studies are employed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[9][10]

Potential Degradation Pathways

The functional groups in this compound suggest susceptibility to the following degradation pathways:

-

Hydrolytic Degradation : The δ-lactam ring is an amide and is susceptible to hydrolysis under both acidic and basic conditions. This would result in ring-opening to form the corresponding amino acid, (S)-4-aminopentanoic acid. Studies on lactam reactivity show that six-membered rings (δ-lactams) are generally susceptible to hydrolysis.[11][12]

-

Oxidative Degradation : Primary amines are known to be susceptible to oxidation, which can lead to a variety of degradation products, including imines, aldehydes, or further oxidation products.[13][14] The presence of atmospheric oxygen or residual peroxides in excipients could initiate this process.

-

Thermal Degradation : As a solid, the compound is likely stable at ambient temperatures. However, at elevated temperatures, particularly near its melting point, decomposition can occur.[15][16]

-

Photodegradation : Many heterocyclic compounds exhibit sensitivity to light, particularly UV radiation. Photostability testing is a required component of forced degradation studies to assess if the molecule requires protection from light.[9][17]

Table 3: Summary of Predicted Stability and Potential Degradation Products

| Stress Condition | Predicted Stability | Likely Degradation Pathway | Major Degradation Product(s) |

| Acidic Hydrolysis | Susceptible | Lactam ring-opening | (S)-4-aminopentanoic acid |

| Basic Hydrolysis | Susceptible | Lactam ring-opening | Salt of (S)-4-aminopentanoic acid |

| Oxidation (e.g., H₂O₂) | Susceptible | Oxidation of primary amine | Imines, aldehydes, N-oxides |

| Thermal (Dry Heat) | Generally Stable | Decomposition at high temp. | Complex mixture of products |

| Photolytic (UV/Vis) | Potentially Susceptible | Photochemical reactions | Various photoproducts |

Experimental Protocols & Methodologies

The following protocols are grounded in standard pharmaceutical testing guidelines and provide a robust framework for the experimental determination of solubility and stability.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method described in the USP.[18][19][20] It is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., purified water at various pH values, methanol, ethanol, acetonitrile)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid after equilibration is essential for ensuring saturation.

-

Equilibration: Seal the vials securely to prevent solvent evaporation. Place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand at the controlled temperature for at least 2 hours to permit the settling of undissolved solids. For more accurate separation, centrifuge the samples.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration into the linear range of a validated analytical method. Analyze the diluted sample using HPLC to determine the concentration.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Caption: Workflow for a Forced Degradation Study.

Conclusion

This compound is a polar molecule with predicted high aqueous solubility, a property that is advantageous for many pharmaceutical applications. Its stability profile is dictated by the lactam and primary amine functionalities, with hydrolytic and oxidative pathways being the most probable routes of degradation. The experimental protocols detailed in this guide provide a clear and robust methodology for researchers to obtain precise solubility and stability data. This information is paramount for ensuring the quality and efficacy of this important building block in the development of new chemical entities.

References

- ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003).

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. (1996).

- Pesek, J. J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis.

- ChemBK. This compound - Physico-chemical Properties.

- United States Pharmacopeia.

- Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331.

- Canene-Adams, K. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301.

- United States Pharmacopeia. <1236> Solubility Measurements.

- Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.

- Solubility of Things. 2-Piperidone.

- FooDB. Compound: 3-Amino-2-piperidone (FDB021949).

- PubMed. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors.

- Biorelevant.com. USP <1236>: Solubility Measurements Chapter.

- ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules.

- ResearchGate. 1236 SOLUBILITY MEASUREMENTS.

- International Council for Harmonisation. ICH Q1A(R2) Guideline.

- PubMed. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.

- IKEV. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.

- Royal Society of Chemistry. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.

- PubMed. Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation.

- Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

- ResearchGate. The Hydrolysis of Lactams.

- National Center for Biotechnology Information. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes.

- MDPI. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.

- National Center for Biotechnology Information. Oxidation of Drugs during Drug Product Development: Problems and Solutions.

- National Center for Biotechnology Information. Heterocyclic Hemithioindigos: Highly Advantageous Properties as Molecular Photoswitches.

- ResearchGate. Effect of Oxidation on Amine-Based Pharmaceutical Degradation and N-Nitrosodimethylamine Formation.

- ACS Publications. Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability.

- National Center for Biotechnology Information. Piperidine.

- Solubility of Things. Piperidine.

- MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

- ResearchGate. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

- Springer Nature.

- DTU Research Database. Lactam hydrolysis catalyzed by mononuclear metallo-beta-lactamases: A density functional study.

- Google Patents. A METHOD FOR CONTROLLING THE SOLUBILITY OF A β-LACTAM NUCLEUS.

- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.

- The Solubility of Amino Acids in Various Solvent Systems.

- ResearchGate. Solubility of caprolactam in different organic solvents.

Sources

- 1. (S)-3-Aminopiperidin-2-one | CymitQuimica [cymitquimica.com]

- 2. This compound AldrichCPR 34294-79-6 [sigmaaldrich.cn]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Showing Compound 3-Amino-2-piperidone (FDB021949) - FooDB [foodb.ca]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]

- 17. Heterocyclic Hemithioindigos: Highly Advantageous Properties as Molecular Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. uspnf.com [uspnf.com]

- 20. uspnf.com [uspnf.com]

A Guide to the Synthesis of (S)-3-Aminopiperidine-2-one from L-Ornithine: A Chiral Synthon for Modern Drug Discovery

Abstract

(S)-3-Aminopiperidine-2-one, commonly known as L-ornithine lactam, is a pivotal chiral building block in medicinal chemistry.[1][2] Its rigid, six-membered ring structure, featuring a stereodefined amino group, serves as a valuable scaffold in the design of pharmacologically active agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) and novel receptor antagonists.[1][3] The synthesis of this synthon from L-ornithine, a naturally occurring and bio-renewable amino acid, represents an efficient and stereoconservative pathway.[4][5] This technical guide provides an in-depth examination of a robust and scalable synthetic route, focusing on the underlying chemical principles, detailed experimental protocols, and critical process validation checkpoints tailored for researchers, scientists, and drug development professionals.

Strategic Overview: The Path from Amino Acid to Lactam

The conversion of L-ornithine to this compound is fundamentally an intramolecular cyclization, or lactamization, process. L-ornithine possesses three reactive functional groups: a carboxylic acid, an α-amino group, and a δ-amino group. The core challenge is to orchestrate a selective reaction between the δ-amino group and the carboxylic acid to form the desired six-membered δ-lactam ring, while preserving the critical (S)-stereochemistry at the α-carbon.

A direct and highly efficient strategy bypasses the complexities of multi-step protecting group chemistry. This approach involves two primary transformations:

-

Carboxyl Group Activation via Esterification: The carboxylic acid is converted to a methyl ester. This enhances the electrophilicity of the carbonyl carbon, preparing it for nucleophilic attack.

-

Base-Mediated Intramolecular Cyclization: A base is used to deprotonate the δ-amino group, transforming it into a potent intramolecular nucleophile that attacks the ester carbonyl, leading to ring closure and the formation of the lactam.

This streamlined workflow is not only efficient but also minimizes steps where stereochemical integrity could be compromised.

Figure 1: High-level synthetic workflow from L-ornithine to its corresponding δ-lactam.

Experimental Protocols & Mechanistic Insights

The protocols described herein are designed to be self-validating, incorporating checkpoints for reaction monitoring and clear criteria for product characterization.

Part I: Esterification of L-Ornithine

The conversion of the carboxylic acid to a methyl ester is the crucial first step to activate the molecule for cyclization. The use of thionyl chloride (SOCl₂) in methanol is a classic and effective method for this transformation.

Causality Behind Experimental Choices:

-

Reagents: Thionyl chloride reacts with methanol to generate HCl in situ. This anhydrous HCl acts as a catalyst, protonating the carboxyl group and preventing unwanted side reactions that could occur in the presence of water.

-

Temperature Control: The reaction is highly exothermic. Maintaining a temperature of 0°C or below using an ice bath is critical to prevent degradation of the starting material and the formation of byproducts.

Detailed Experimental Protocol: Synthesis of L-Ornithine Methyl Ester Dihydrochloride

-

Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add anhydrous methanol (250 mL).

-

Cooling: Cool the flask in an ice-salt bath to -5°C.

-

Reagent Addition: While maintaining the temperature below 0°C, slowly add thionyl chloride (SOCl₂, 25 mL, ~0.34 mol) dropwise over 45 minutes.

-

Substrate Addition: Once the addition is complete, add L-ornithine monohydrochloride (25 g, ~0.15 mol) portion-wise, ensuring the temperature remains below 5°C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. A clear, pale-yellow solution should form.

-

In-Process Control (IPC): Reaction completion can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (4:1) with a ninhydrin stain. The disappearance of the starting material spot (Rf ~0.1) and the appearance of a new product spot (Rf ~0.4) indicates completion.

-

Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting viscous oil or semi-solid is triturated with diethyl ether (2 x 100 mL) to precipitate a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield L-ornithine methyl ester dihydrochloride as a white crystalline solid.

| Parameter | Typical Value |

| Yield | 90-98% |

| Appearance | White Crystalline Solid |

| Purity (by NMR) | >98% |

Table 1: Quantitative data for the synthesis of L-ornithine methyl ester dihydrochloride.

Part II: Base-Mediated Intramolecular Cyclization

This step is the core transformation where the six-membered lactam ring is formed. The use of a strong, non-nucleophilic base like sodium methoxide (NaOMe) is key to selectively deprotonate the primary amino group without competing in other reactions.

Causality Behind Experimental Choices:

-

Base: Sodium methoxide in methanol is used. The methoxide ion is a strong enough base to deprotonate the ammonium salt of the δ-amino group, generating the free amine required for nucleophilic attack. Using sodium metal to generate the methoxide in situ ensures anhydrous conditions.

-

Mechanism: The deprotonated δ-amino group acts as an intramolecular nucleophile, attacking the now-activated ester carbonyl. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group to yield the thermodynamically stable six-membered lactam ring. The (S)-stereocenter is not involved in the reaction and its configuration is retained.

Figure 2: Simplified reaction pathway for the cyclization of ornithine methyl ester.

Detailed Experimental Protocol: Synthesis of this compound

-

Setup: In a separate flame-dried 1 L round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (8.0 g, ~0.35 mol) in small pieces to anhydrous methanol (400 mL) cooled in an ice bath. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.

-

Substrate Addition: Once all the sodium has reacted and the solution has cooled to room temperature, add the L-ornithine methyl ester dihydrochloride (30 g, ~0.14 mol) prepared in Part I.

-

Reaction: Stir the resulting suspension at room temperature for 12-18 hours.

-

IPC: Monitor the reaction by TLC (DCM:MeOH, 4:1, ninhydrin stain). The reaction is complete when the starting ester spot has been consumed.

-

Workup & Neutralization: Cool the mixture in an ice bath and neutralize it by the slow addition of concentrated hydrochloric acid until the pH is ~7. A significant amount of sodium chloride will precipitate.

-

Isolation: Remove the precipitated NaCl by vacuum filtration, washing the solid with a small amount of cold methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/ether mixture or by silica gel column chromatography to yield this compound, which is often isolated as its hydrochloride salt for better stability and handling.[1][6]

Product Characterization & Validation

Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemical integrity of the final product.

| Parameter | Expected Result |

| Appearance | White to off-white solid (often as HCl salt) |

| Yield | 65-80% |

| ¹H NMR (DMSO-d₆) | δ 8.2-8.5 (br s, 2H, NH₂), 7.8-8.0 (br s, 1H, NH-amide), 3.5-3.7 (m, 1H, CH-NH₂), 3.0-3.2 (m, 2H, CH₂-N), 1.6-2.0 (m, 4H, ring CH₂) |

| FTIR (KBr, cm⁻¹) | ~3400 (N-H stretch, amine), ~3200 (N-H stretch, amide), ~1660 (C=O stretch, amide) |

| Mass Spec (ESI+) | m/z = 115.08 [M+H]⁺ |

| Optical Rotation | [α]D²⁰: Specific rotation consistent with literature values for the (S)-enantiomer. |

Table 2: Summary of analytical data for this compound.

Trustworthiness Through Self-Validation: The successful synthesis is validated by the combination of these analytical techniques. NMR and FTIR confirm the formation of the lactam ring and the presence of the free amino group. Mass spectrometry verifies the correct molecular weight. Crucially, chiral analysis via optical rotation or chiral HPLC confirms that the synthesis proceeded without racemization, delivering the desired enantiomerically pure (S)-product.

Broader Context and Alternative Methods

While the described method is robust, other strategies exist, often employing complex protecting group manipulations to achieve the same goal.[7][8] These can offer advantages in specific contexts but often at the cost of atom economy and step-efficiency.

Furthermore, the field is advancing toward greener and more elegant solutions. Biocatalytic methods, using enzymes like galactose oxidase and imine reductases in one-pot cascades, have been developed for the synthesis of related chiral aminopiperidines from amino alcohol precursors derived from L-ornithine.[4] These enzymatic routes operate under mild, ambient conditions and can offer exceptional enantiopurity, representing the future of chiral amine synthesis.[4][9]

Conclusion

The synthesis of this compound from L-ornithine via an esterification and base-mediated cyclization pathway is a powerful and reliable method for producing this high-value chiral intermediate. By understanding the causality behind each experimental step—from carboxyl activation to the nucleophilic ring closure—researchers can confidently execute and scale this process. The final product, validated through comprehensive spectroscopic and physical analysis, serves as a testament to a well-designed synthetic strategy, providing the drug discovery community with a key component for building the next generation of therapeutics.

References

- Vertex AI Search. (n.d.). Exploring the Applications of 3-Aminopiperidine-2,6-dione in Chemical Synthesis.

- National Institutes of Health. (2019). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. PMC.

- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(52), 7073-7076.

- National Institutes of Health. (n.d.). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.

- PubMed. (2015). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis.

- ResearchGate. (n.d.). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.

- ACS Figshare. (2022). Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine.

- ACS Publications. (2026). Protecting Group Strategies in Natural Product Biosynthesis.

- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

- PubMed. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists.

- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.

- Wiley Online Library. (2019). Amino Acid-Protecting Groups.

- Cayman Chemical. (n.d.). L-Ornithine lactam (hydrochloride).

- National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.

- SciSpace. (n.d.). Piperidones: from alkaloids to pseudopeptides.

- MedchemExpress.com. (n.d.). 3-Amino-2-piperidinone (Synonyms: Cyclo-ornithine).

- National Institutes of Health. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- ResearchGate. (n.d.). Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a....

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- National Center for Biotechnology Information. (2020). Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum. PMC.

- ResearchGate. (n.d.). L-ornithine biosynthesis metabolic pathways in C. glutamicum and....

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 5. Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 7. Collection - Preparation of Enantiopure 3âAminopiperidine and 3âAminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin - Organic Process Research & Development - Figshare [acs.figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

The Aminopiperidine Scaffold: A Privileged Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopiperidine moiety, a six-membered heterocyclic amine, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its recurring presence in a multitude of FDA-approved drugs and clinical candidates is a testament to its remarkable versatility and favorable pharmacological properties.[3][4] This technical guide provides a comprehensive exploration of the biological significance of the aminopiperidine core. We will delve into its fundamental physicochemical attributes that contribute to its "drug-likeness," survey its extensive applications across a wide spectrum of therapeutic areas, and dissect the synthetic strategies that enable its incorporation into complex molecular architectures. Through detailed case studies, experimental protocols, and visual representations of its engagement with biological targets, this document aims to serve as an authoritative resource for professionals dedicated to the discovery and development of novel therapeutics.

The Aminopiperidine Advantage: Physicochemical Properties and Pharmacokinetic Profile

The remarkable success of the aminopiperidine scaffold in drug design is not coincidental; it stems from a unique convergence of structural and electronic features that positively influence a molecule's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic profiles.[1][3]

-

Basicity and Target Engagement: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in the binding pockets of target proteins. This is a critical feature for the high binding affinity of many aminopiperidine-containing drugs.[1]

-

Conformational Flexibility: The sp³-hybridized carbon atoms impart significant conformational flexibility to the piperidine ring, with the chair conformation being the most stable. This adaptability allows the scaffold to orient its substituents in three-dimensional space to achieve optimal interactions with diverse biological targets.[1]

-

Modulation of Physicochemical Properties: The aminopiperidine core offers a tunable balance between lipophilicity and hydrophilicity. Strategic substitution on the ring or the amino group allows for the fine-tuning of a drug candidate's overall physicochemical properties, which is crucial for optimizing its solubility, permeability, and metabolic stability.[1][3] The basic nitrogen, when protonated, also enhances aqueous solubility.

-

Metabolic Stability: The piperidine ring itself is generally resistant to metabolic degradation, which can contribute to an improved in vivo half-life and duration of action for many drugs.[3] However, the substituents on the nitrogen atom are often subject to metabolism, primarily through N-dealkylation reactions catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[5][6] Understanding these metabolic pathways is crucial for designing aminopiperidine-based drugs with desirable pharmacokinetic profiles.

The Aminopiperidine Scaffold in FDA-Approved and Investigational Drugs

The versatility of the aminopiperidine scaffold is underscored by its presence in a wide array of clinically successful drugs across numerous therapeutic indications.[3][4] The following table provides a summary of representative FDA-approved drugs containing the aminopiperidine moiety, highlighting their therapeutic class and primary mechanism of action.

| Drug Name | Therapeutic Class | Primary Mechanism of Action |

| Pimozide | Antipsychotic | Dopamine D2 receptor antagonist |

| Risperidone | Antipsychotic | Serotonin 5-HT2A and Dopamine D2 receptor antagonist |

| Haloperidol | Antipsychotic | Dopamine D2 receptor antagonist |

| Loperamide | Antidiarrheal | µ-opioid receptor agonist |